molecular formula C19H24N4O4S B2900994 Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 1286705-76-7

Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate

Cat. No. B2900994
CAS RN: 1286705-76-7
M. Wt: 404.49
InChI Key: UVVZKPSJFBPDSV-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[d]thiazol-2-yl, which is a type of thiazole . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The molecular formula of the compound is C19H24N4O4S and it has a molecular weight of 404.49.


Synthesis Analysis

While specific synthesis details for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The compound has a complex structure that includes a benzo[d]thiazol-2-yl ring, an azetidine ring, and a piperazine ring. The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Thiazole derivatives, like the one , have been extensively studied for their antimicrobial properties . They are known to act against a broad spectrum of bacteria and fungi, making them valuable in the development of new antimicrobial drugs. The methoxybenzo[d]thiazol moiety, in particular, can be crucial for the activity against resistant strains.

Pharmaceutical Research: Anti-inflammatory Drugs

Compounds containing the benzo[d]thiazol moiety have shown potential as anti-inflammatory agents . They can be designed to target specific inflammatory pathways, which might lead to the development of novel anti-inflammatory medications with fewer side effects compared to current treatments.

Material Science: Organic Semiconductors

Thiazole-based compounds are promising candidates for organic semiconductor materials due to their excellent electronic properties . They can be used in the production of thin-film transistors, organic light-emitting diodes (OLEDs), and photovoltaic cells.

Cancer Research: Antitumor Agents

The structural complexity of thiazole-containing compounds provides a vast playground for designing antitumor agents. They can be engineered to interfere with various cellular pathways that are crucial for cancer cell survival and proliferation .

Neuropharmacology: Neuroprotective Drugs

Thiazoles have been identified to possess neuroprotective properties, which could be harnessed to treat neurodegenerative diseases like Alzheimer’s and Parkinson’s . The compound could be modified to enhance its ability to cross the blood-brain barrier and provide protection to neural tissues.

Enzyme Inhibition: Kinase Inhibitors

Kinases are enzymes that play a pivotal role in signaling pathways within cells. Thiazole derivatives can be synthesized to function as kinase inhibitors, potentially leading to treatments for diseases caused by dysregulated kinase activity, such as certain types of cancer .

Drug Design: COX Inhibitors

The compound has shown potential in the design of selective COX-2 inhibitors, which are important in the treatment of pain and inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .

Antioxidant Research: Radical Scavengers

Thiazole compounds are also explored for their antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various chronic diseases .

properties

IUPAC Name

ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-3-27-19(25)22-8-6-21(7-9-22)17(24)13-11-23(12-13)18-20-15-5-4-14(26-2)10-16(15)28-18/h4-5,10,13H,3,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVZKPSJFBPDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate

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